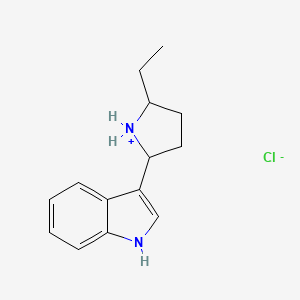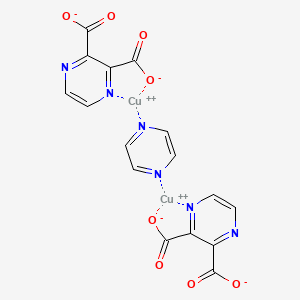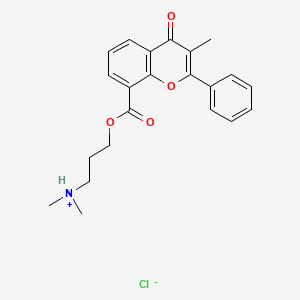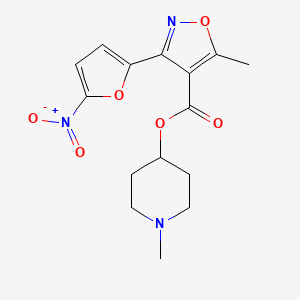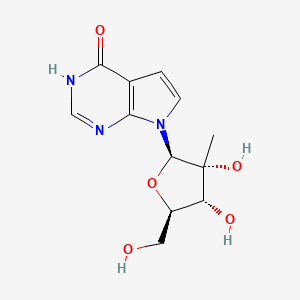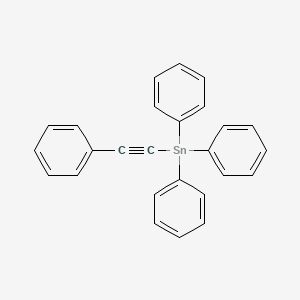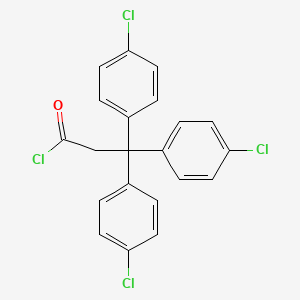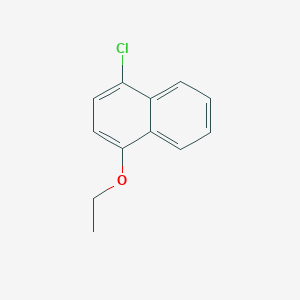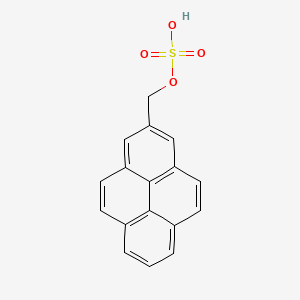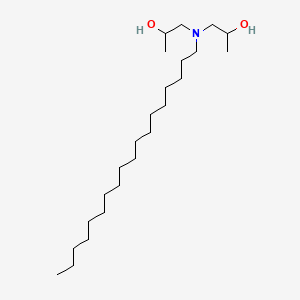
1,1'-(Octadecylimino)dipropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Octadecylimino)dipropan-2-ol is an organic compound with the molecular formula C24H51NO2. It is known for its unique structure, which includes a long octadecyl chain attached to an imino group and two propanol groups. This compound is often used in various chemical and industrial applications due to its amphiphilic properties, making it useful in surfactant formulations and other specialized chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Octadecylimino)dipropan-2-ol can be synthesized through a multi-step reaction process. One common method involves the reaction of octadecylamine with epichlorohydrin under controlled conditions. The reaction typically proceeds as follows:
Step 1: Octadecylamine is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. This step forms an intermediate compound.
Step 2: The intermediate compound is then subjected to further reaction with a reducing agent, such as sodium borohydride, to yield 1,1’-(Octadecylimino)dipropan-2-ol.
Industrial Production Methods
In industrial settings, the production of 1,1’-(Octadecylimino)dipropan-2-ol may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Octadecylimino)dipropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1,1’-(Octadecylimino)dipropan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-(Octadecylimino)dipropan-2-ol involves its interaction with molecular targets such as cell membranes. Its amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in applications where modulation of membrane properties is desired .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Hexadecylimino)dipropan-2-ol: Similar structure but with a shorter hexadecyl chain.
1,1’-(Dodecylimino)dipropan-2-ol: Contains a dodecyl chain instead of an octadecyl chain.
Uniqueness
1,1’-(Octadecylimino)dipropan-2-ol is unique due to its long octadecyl chain, which imparts distinct amphiphilic properties. This makes it particularly effective in applications requiring strong surfactant activity and membrane interaction .
Properties
CAS No. |
28137-64-6 |
|---|---|
Molecular Formula |
C24H51NO2 |
Molecular Weight |
385.7 g/mol |
IUPAC Name |
1-[2-hydroxypropyl(octadecyl)amino]propan-2-ol |
InChI |
InChI=1S/C24H51NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(21-23(2)26)22-24(3)27/h23-24,26-27H,4-22H2,1-3H3 |
InChI Key |
WPNICNOCPSBYTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CC(C)O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



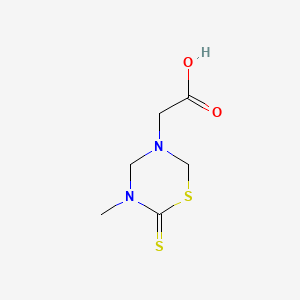
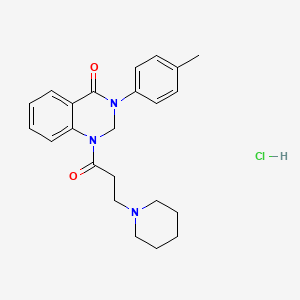
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)
